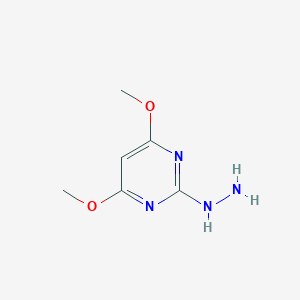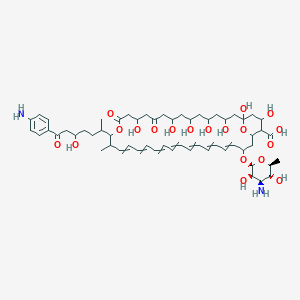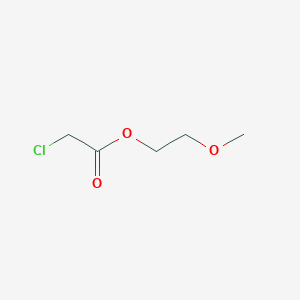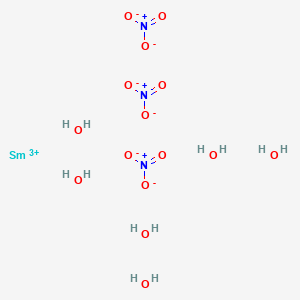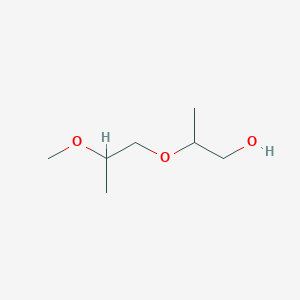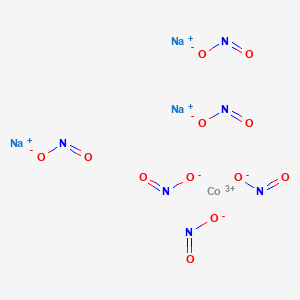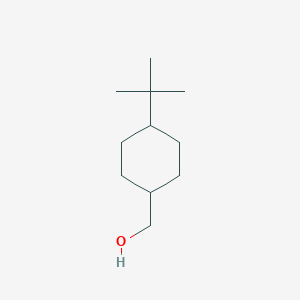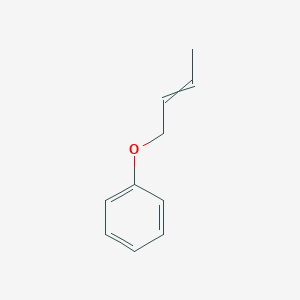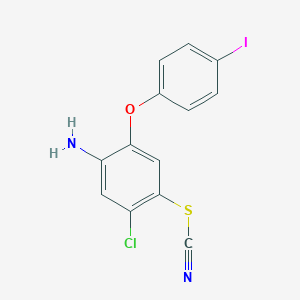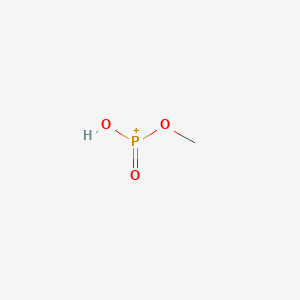
2-Methyl-1,2-diphenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-diphenyl-1-propanone, also known as Methamphetamine, is a highly addictive drug that affects the central nervous system. It is a synthetic stimulant that is commonly used as a recreational drug. However, this compound has also been used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2-diphenyl-1-propanone involves the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal. 2-Methyl-1,2-diphenyl-1-propanoneine increases the release of these neurotransmitters, leading to feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1,2-diphenyl-1-propanone are complex and can have both short-term and long-term effects. Short-term effects include increased heart rate, blood pressure, and body temperature. Long-term effects include addiction, psychosis, and damage to the brain and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-1,2-diphenyl-1-propanone in lab experiments include its ability to produce consistent and predictable effects on the central nervous system. It is also relatively easy to administer and can be used to study the effects of stimulants on behavior and cognition. However, the limitations of using this compound include its potential for abuse and addiction, as well as the ethical concerns surrounding the use of drugs in research.
Orientations Futures
There are several potential future directions for research involving 2-Methyl-1,2-diphenyl-1-propanone. One area of research could focus on developing new treatments for addiction and other drug-related disorders. Another area of research could focus on the long-term effects of 2-Methyl-1,2-diphenyl-1-propanoneine on the brain and other organs. Additionally, there is potential for the development of new drugs that mimic the effects of 2-Methyl-1,2-diphenyl-1-propanoneine without the negative side effects.
Conclusion:
In conclusion, 2-Methyl-1,2-diphenyl-1-propanone is a synthetic stimulant that has both recreational and scientific uses. Its unique properties make it a valuable tool for studying the effects of stimulants on the central nervous system. However, the potential for abuse and addiction, as well as the ethical concerns surrounding the use of drugs in research, must be carefully considered. Future research in this area could lead to the development of new treatments for addiction and other drug-related disorders.
Méthodes De Synthèse
The synthesis of 2-Methyl-1,2-diphenyl-1-propanone involves a multistep process that starts with the condensation of benzyl methyl ketone with nitroethane. This is followed by the reduction of the nitro group to an amine group, which is then reductive aminated with phenylacetone to produce 2-Methyl-1,2-diphenyl-1-propanoneine. The synthesis of this compound requires specialized equipment and expertise, making it difficult for non-professionals to produce.
Applications De Recherche Scientifique
2-Methyl-1,2-diphenyl-1-propanone has been used in scientific research for various purposes. It has been used as a tool to study the effects of stimulants on the central nervous system. It has also been used in the development of new treatments for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 2-Methyl-1,2-diphenyl-1-propanoneine has been used to study the effects of drug abuse on the brain and to develop new treatments for addiction.
Propriétés
Numéro CAS |
13740-70-0 |
|---|---|
Nom du produit |
2-Methyl-1,2-diphenyl-1-propanone |
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
2-methyl-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C16H16O/c1-16(2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 |
Clé InChI |
SUAYFRHPQLERMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Autres numéros CAS |
13740-70-0 |
Synonymes |
2-MDPP 2-methyl-1,2-diphenyl-1-propanone 2-methyl-1,2-diphenyl-1-propanone, 1-(13)-C-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




